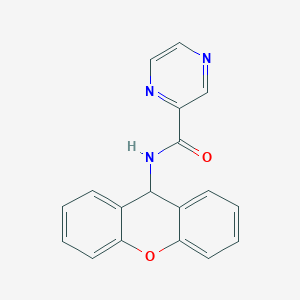

N-9H-xanthen-9-yl-2-pyrazinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-xanthen-9-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-18(14-11-19-9-10-20-14)21-17-12-5-1-3-7-15(12)23-16-8-4-2-6-13(16)17/h1-11,17H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYXXHYIOYESSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-9H-xanthen-9-yl-2-pyrazinecarboxamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide C-N bond. This is a common and reliable disconnection because amide bonds are frequently formed through the reaction of a carboxylic acid derivative and an amine. amazonaws.com

This primary disconnection yields two key synthons: a pyrazine-2-carbonyl derivative (the acyl synthon) and a 9-amino-9H-xanthene synthon. The corresponding real-world starting materials would be an activated form of pyrazine-2-carboxylic acid, such as pyrazine-2-carbonyl chloride, and 9-amino-9H-xanthene.

A further retrosynthetic step for 9-amino-9H-xanthene would involve the disconnection of the C-N bond, leading back to a 9-substituted xanthene that can be converted to the amine. A common precursor is xanthydrol (9-hydroxy-9H-xanthene), which can be synthesized from xanthen-9-one. Pyrazine-2-carboxylic acid can be obtained through various heterocyclic chemistry routes.

Direct and Multistep Synthetic Routes to this compound

The synthesis of this compound can be achieved through both direct and multistep approaches, primarily revolving around the formation of the central amide linkage and the construction or functionalization of the xanthene and pyrazine (B50134) rings.

Amidation Reactions for Pyrazinecarboxamide Moiety Formation

The formation of the pyrazinecarboxamide moiety is a crucial step. Pyrazinamide and its derivatives are important in medicinal chemistry. mdpi.com The amide bond in this compound is typically formed by reacting a pyrazine-2-carboxylic acid derivative with an amine. libretexts.org

Commonly, pyrazine-2-carboxylic acid is first converted to a more reactive species, such as an acyl chloride, to facilitate the reaction with the amine. researchgate.net The reaction of pyrazine-2-carbonyl chloride with 9-amino-9H-xanthene in the presence of a base to neutralize the HCl byproduct would yield the target amide.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond from pyrazine-2-carboxylic acid and 9-amino-9H-xanthene. youtube.com This method avoids the need to isolate the often-sensitive acyl chloride. The reaction proceeds by activating the carboxylic acid with DCC to form a good leaving group, which is then displaced by the amine. youtube.com Enzymatic strategies using ATP-grasp enzymes also exist for amide bond formation, offering a green alternative by activating the carboxylic acid group. nih.gov

Strategies for Incorporating the 9H-Xanthen-9-yl Unit

The 9H-xanthen-9-yl unit can be introduced through several synthetic strategies. A series of N-(9H-xanthen-9-yl)aminoalkanamide derivatives have been synthesized, indicating that the xanthene moiety can be incorporated into amide-containing structures. nih.gov

One common method involves the reaction of xanthydrol (9-hydroxy-9H-xanthene) with an appropriate nitrogen-containing nucleophile. For the synthesis of the target molecule, if proceeding through the formation of 9-amino-9H-xanthene first, xanthydrol can be reacted with an ammonia (B1221849) equivalent.

Another approach involves the direct reaction of a pyrazinecarboxamide with a 9-substituted xanthene. For instance, if pyrazine-2-carboxamide is used as the starting material, it could potentially be N-alkylated with a 9-halo-9H-xanthene. However, the reactivity of the amide nitrogen needs to be carefully considered.

Catalyst-Mediated Approaches in Xanthene Derivative Synthesis

The synthesis of the xanthene core itself often employs catalysts to improve efficiency and yields. A variety of catalysts have been developed for the synthesis of xanthene derivatives. nih.gov These catalysts are often employed in condensation reactions of aldehydes with active methylene (B1212753) compounds like dimedone or with naphthols. mdpi.comrsc.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. mdpi.com Examples of catalysts used in xanthene synthesis include:

Fe3O4 nanoparticles : These have been used as an effective and magnetically recoverable catalyst for xanthene synthesis in water, an environmentally friendly solvent. rsc.org

Template-containing Zn/MCM-41 : This has been shown to be a green and reusable catalyst for the synthesis of xanthene derivatives. scielo.org.mx

Copper immobilized on amine-modified NaY zeolite (Cu@NNPS-NaY) : This catalyst has demonstrated high efficiency in the synthesis of xanthenes, with the ability to be reused for multiple cycles. chemmethod.com

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 : This heterogeneous catalyst has been used for the one-pot, multicomponent synthesis of xanthene derivatives under solventless conditions. mdpi.com

These catalytic methods are generally used for the synthesis of the xanthene ring system itself, which can then be further functionalized to introduce the necessary amino group at the 9-position for the final amidation step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For the amidation step, the choice of solvent can significantly impact the reaction rate and yield. Solvents like dimethylformamide (DMF) have been shown to increase the yield of pyrazine synthesis. researchgate.net The amount of catalyst used is also a crucial factor; however, simply increasing the catalyst amount does not always lead to a significant improvement in yield and can sometimes be detrimental. researchgate.netresearchgate.net

In catalyst-mediated xanthene synthesis, the reaction temperature and the nature of the catalyst play a significant role. For instance, with Cu@NNPS-NaY, the optimal temperature was determined to be 60 °C. chemmethod.com Bayesian optimization has been employed to explore a wide range of reaction conditions to identify those that provide high selectivity and conversion for the synthesis of pyrazole (B372694) isomers, a strategy that could be adapted for the synthesis of the target molecule. nih.gov

Table 1: Factors for Optimization in the Synthesis of this compound

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Polarity, aprotic vs. protic, boiling point | Affects solubility of reactants, reaction rate, and side reactions. |

| Temperature | Reaction kinetics vs. decomposition | Higher temperatures can increase reaction rates but may also lead to undesired byproducts. |

| Catalyst | Type (homogeneous vs. heterogeneous), loading | Can significantly increase reaction rate and selectivity. Optimal loading needs to be determined. |

| Reactant Ratio | Stoichiometry of amine and acylating agent | Can influence the extent of reaction and minimize unreacted starting materials. |

| Base | Strength and steric hindrance | Important for neutralizing acidic byproducts in amidation reactions. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, such as using less hazardous solvents, employing reusable catalysts, and designing energy-efficient reaction pathways. researchgate.net

The use of water as a solvent, as demonstrated in the Fe3O4 nanoparticle-catalyzed synthesis of xanthenes, is a prime example of a green chemistry approach. rsc.org Solvent-free reactions, such as the one using DABCO/Amberlyst-15, further minimize waste and environmental impact. mdpi.com

The development and use of reusable heterogeneous catalysts, like template-containing Zn/MCM-41 and Cu@NNPS-NaY, align with green chemistry principles by reducing catalyst waste and allowing for more economical and sustainable processes. scielo.org.mxchemmethod.com Furthermore, ultrasound-assisted synthesis has emerged as a green technique for preparing xanthene derivatives, often leading to shorter reaction times and higher yields. nih.gov

Eco-friendly synthesis of related heterocyclic compounds, such as imidazole (B134444) hybrids, has been reported, highlighting the growing importance of sustainable methods in pharmaceutical and chemical research. nih.gov These approaches often focus on one-pot reactions and the use of non-toxic reagents and solvents.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Employing water or solvent-free conditions. mdpi.comrsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyrazine or xanthene core. |

| Catalysis | Utilizing reusable heterogeneous catalysts to minimize waste. scielo.org.mxchemmethod.com |

| Energy Efficiency | Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Derivatization and Functionalization of the this compound Scaffold

Detailed research findings on the derivatization of the complete This compound molecule are not present in the surveyed scientific literature. The following subsections detail the absence of specific information for each proposed type of modification.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Analysis of Crystal Packing and Supramolecular Synthons

The crystal packing of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide is anticipated to be governed by a variety of intermolecular interactions, leading to the formation of a stable, three-dimensional supramolecular architecture. The key functional groups—the amide (N-H donor and C=O acceptor), the pyrazine (B50134) ring (with two nitrogen atoms as potential hydrogen bond acceptors), and the xanthene moiety (capable of participating in π-stacking and C-H···π interactions)—play crucial roles in defining the crystal lattice.

The primary and most predictable supramolecular synthon is the amide-amide hydrogen bond. In many crystalline amides, molecules self-assemble via N-H···O=C hydrogen bonds, often forming chains or dimeric motifs. Given the presence of the pyrazine nitrogen atoms, competing hydrogen bonding interactions are possible, such as N-H···N(pyrazine) hydrogen bonds. The ultimate packing arrangement will depend on the delicate energetic balance between these possible interactions.

A hypothetical table of crystallographic data, based on a related xanthene derivative, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Illustrative Value (based on a related Xanthene derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

This data is illustrative and not from an actual analysis of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide, a Hirshfeld surface analysis would be expected to reveal the following key features:

d_norm surface: This surface would highlight regions of close intermolecular contact. Bright red spots would indicate hydrogen bonds (N-H···O and potentially N-H···N), while other colored regions would correspond to weaker van der Waals forces.

Fingerprint plots: These two-dimensional plots summarize the intermolecular contacts. Distinct spikes would correspond to specific interactions. For instance, a pair of sharp spikes would be characteristic of the N-H···O hydrogen bonds. Broader, more diffuse regions would represent π-π stacking and C-H···π interactions.

| Interaction Type | Expected Contribution to Hirshfeld Surface (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| O···H/H···O | 10-15 |

| N···H/H···N | 5-10 |

| C···C (π-π stacking) | 5-10 |

These percentages are estimations based on typical values for similar organic molecules.

Conformational Dynamics and Energy Barriers

The flexibility of the amide linkage in N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide allows for conformational dynamics, both in solution and potentially in the solid state.

In solution, N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide is expected to exist as an equilibrium of different conformers. The primary source of this conformational flexibility is the rotation around the C(O)-N(H) amide bond and the N-C(xanthene) single bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying such equilibria. The chemical shifts of the protons and carbons near the amide bond can provide information about the predominant conformation. Furthermore, techniques like variable temperature NMR can be used to study the dynamics of interconversion between different conformers and to estimate the energy barriers for rotation around the key single bonds. It is also plausible that the rotation around the bond connecting the pyrazine ring to the carbonyl group could be hindered, leading to distinct conformers.

In the solid state, the molecule will adopt a single, low-energy conformation that is stabilized by the crystal lattice forces. This conformation is likely to be one of the low-energy conformers present in solution. The specific solid-state conformation would be definitively determined by single-crystal X-ray diffraction.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs arise from different packing arrangements and/or different molecular conformations. It is conceivable that N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide could exhibit polymorphism, with different crystalline forms having distinct physical properties. The discovery and characterization of polymorphs would require a systematic screening of crystallization conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, vibrational modes, and electronic landscape.

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. Theoretical calculations on related pyrazine (B50134) carboxamide derivatives have been used to assign specific vibrational modes to observed spectral bands. bendola.com For example, the characteristic C=O and N-H stretching frequencies of the amide group are sensitive indicators of the molecular environment and intermolecular interactions.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared with experimental data, help confirm the molecular structure. For instance, in a study on an anticonvulsant agent with multiple aromatic rings, calculated chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method showed excellent correlation with experimental values, aiding in the precise assignment of each proton and carbon atom in the complex structure. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For a molecule like N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide, FMO analysis would reveal that the HOMO is likely distributed over the electron-rich xanthene and pyrazine rings, while the LUMO may be centered on the electron-deficient pyrazine ring and the carbonyl group of the amide. In a theoretical study on a similar compound, N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, the HOMO-LUMO energy gap was calculated to understand its electronic structure and stability. scielo.org.mxresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrazinecarboxamide Derivative This table presents data for N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide as an example of typical FMO analysis results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.01 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 5.06 |

Source: Adapted from theoretical studies on related pyrazinecarboxamide compounds. scielo.org.mxresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. mdpi.comnih.gov In the MEP map of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide, negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring, indicating these are sites susceptible to electrophilic attack. mdpi.com Positive potential (blue) would be found around the amide (N-H) proton, highlighting its potential as a hydrogen bond donor. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com MD simulations are invaluable for exploring the conformational flexibility of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide. mdpi.com The molecule has several rotatable bonds, particularly around the amide linkage, allowing for a range of possible conformations. MD can sample these different states and determine their relative stabilities. mdpi.commdpi.com

MD simulations are also essential for studying the effects of a solvent on the molecule's structure and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how solvent interactions, such as hydrogen bonding, influence the preferred conformation. Recent studies on pyrazine compounds have used MD simulations to confirm the stability of their complexes with biological targets like human serum albumin (HSA). semanticscholar.org Similarly, simulations on pyrazole-carboxamides in complex with enzymes have been used to analyze the stability of the binding pose over time, typically measured by the root-mean-square deviation (RMSD). nih.govnih.gov

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational methods can predict where a molecule is most likely to react and the mechanisms by which those reactions occur. FMO and MEP analyses are the primary tools for predicting reactivity. wikipedia.orgnih.gov For N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide, the MEP map would identify the pyrazine nitrogens and carbonyl oxygen as the most likely sites for protonation or coordination to metal ions. nih.gov

Computational studies can also model entire reaction pathways, calculating the energy of transition states and intermediates to determine the most favorable mechanism. This approach is crucial for understanding potential metabolic transformations, degradation pathways, or the mechanism of action if the compound targets a specific enzyme.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity or chemical properties. For N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide, an SAR study might involve synthesizing derivatives with different substituents on the xanthene or pyrazine rings and evaluating how these changes impact a specific target interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical model that correlates structural properties (descriptors) with activity. nih.gov A 3D-QSAR study on pyrazole-carboxamide derivatives, for example, used Comparative Molecular Field Analysis (CoMFA) to create contour maps. researchgate.net These maps showed that bulky, sterically favorable groups in certain positions increased activity, while such groups in other areas were detrimental. researchgate.net A similar QSAR model for N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide could provide crucial mechanistic insights into its interactions with a biological target, guiding the design of more potent analogues. nih.gov

Investigation of Non-Covalent Interactions within the Molecular Framework

Non-covalent interactions are critical for determining a molecule's conformation, crystal packing, and interactions with other molecules. rsc.org The structure of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide allows for several types of these interactions:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These can lead to the formation of dimeric structures or specific interactions with solvent or biological targets.

π-π Stacking: The planar aromatic systems of the xanthene and pyrazine rings can engage in π-π stacking interactions, which are important for crystal packing and binding to flat regions of receptor sites.

C-H···π Interactions: The C-H bonds adjacent to the aromatic rings can act as weak donors to the electron-rich π-face of another aromatic ring.

Mechanistic Investigations and Chemical Reactivity

Fundamental Chemical Reactivity of N-9H-xanthen-9-yl-2-pyrazinecarboxamide

The reactivity of this compound is dominated by the robust amide linkage, which is influenced by the electronic properties of the pyrazine (B50134) ring and the steric bulk of the xanthene group.

The central amide bond in this compound is its most significant site for potential degradation via hydrolysis. Amide bonds are generally the most stable of the carboxylic acid derivatives due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. nih.gov This resonance makes the carbonyl carbon less electrophilic and the nitrogen lone pair less available for protonation. masterorganicchemistry.com

Hydrolysis of amides, therefore, does not typically occur under neutral conditions and requires forcing conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield pyrazine-2-carboxylic acid and 9-amino-9H-xanthene (as its protonated ammonium (B1175870) salt). youtube.com The protonation of the resulting amine leaving group makes this reaction effectively irreversible. youtube.com

Base-Catalyzed (Alkaline) Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This process, often termed saponification, is also slow and results in the formation of a carboxylate salt (sodium pyrazine-2-carboxylate) and the release of the amine (9-amino-9H-xanthene). libretexts.org

The hydrolytic stability of this compound is expected to be high due to these intrinsic properties of the amide bond. The presence of the large, sterically demanding 9H-xanthen-9-yl group attached to the nitrogen atom likely provides significant steric hindrance, further protecting the electrophilic carbonyl center from the approach of nucleophiles like water or hydroxide ions. This would suggest a greater resistance to hydrolysis compared to less sterically hindered amides.

Table 1: Factors Influencing the Hydrolytic Stability of this compound

| Factor | Influence on Stability | Rationale |

|---|---|---|

| Resonance | High | The lone pair on the amide nitrogen delocalizes into the carbonyl group, creating a partial double bond and strengthening the C-N linkage. nih.gov |

| Steric Hindrance | High | The bulky 9H-xanthen-9-yl group physically blocks the approach of nucleophiles to the carbonyl carbon. |

| pH | Stable at neutral pH | Hydrolysis requires strong acid or base catalysis to proceed at an appreciable rate. nih.gov |

| Temperature | Stable at ambient temp. | Elevated temperatures are typically required to overcome the high activation energy for amide bond cleavage. masterorganicchemistry.com |

Specific experimental data on the oxidation and reduction chemistry of this compound is not available in the reviewed literature. However, the potential redox behavior can be considered based on its constituent moieties.

Reduction : The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. Such systems can be susceptible to reduction, although this typically requires strong reducing agents. The amide carbonyl group itself can be reduced, but this requires powerful reagents like lithium aluminum hydride, which would convert it to an amine.

Oxidation : The xanthene moiety may be susceptible to oxidation, particularly at the 9-position (the CH group). The pyrazine ring is generally resistant to oxidation. The amide group itself is also typically stable towards common oxidizing agents.

Ligand-Binding Studies with Defined Chemical or Biochemical Entities

No specific ligand-binding studies involving this compound with metal ions or protein fragments were identified in the literature search. Research on structurally related compounds, such as N-(9H-xanthen-9-yl)aminoalkanamides, has explored DNA binding affinity, though it was concluded that the observed biological activity was not due to a DNA intercalation mechanism. nih.gov

The xanthene core of the molecule is a well-known and widely used fluorophore structure, forming the basis for dyes like fluorescein (B123965). acs.orgresearchgate.net Therefore, this compound is expected to be a fluorescent molecule. The fluorescence of xanthene dyes is known to be sensitive to their chemical environment, including pH and interactions with other molecules. nih.gov

Studies on other xanthene-containing molecules have shown that processes like amide bond formation can lead to fluorescence quenching. acs.orgnih.gov For instance, the coupling agent DMTMM has been observed to cause irreversible fluorescence depletion in xanthene dyes, suggesting a chemical modification of the fluorophore. researchgate.netnih.gov This sensitivity suggests that the fluorescence of this compound could potentially be used to monitor its interactions with binding partners, where a change in the local environment upon binding would lead to a detectable change in fluorescence intensity or wavelength. However, no studies have been published that specifically utilize this compound as a spectroscopic probe.

Table 2: Potential Spectroscopic Properties

| Spectroscopic Feature | Expected Property | Potential Application in Interaction Monitoring |

|---|---|---|

| Fluorescence | The 9H-xanthene moiety is a known fluorophore. acs.org | Changes in fluorescence emission (quenching, enhancement, or spectral shift) upon binding to a target could be used to monitor the interaction. |

| UV-Vis Absorbance | Expected to absorb UV light due to the aromatic pyrazine and xanthene systems. | Shifts in the absorbance spectrum upon binding could indicate complex formation. |

| NMR Spectroscopy | Distinct proton and carbon signals for each part of the molecule. | Chemical shift perturbation mapping could identify which parts of the molecule are involved in binding to a target. |

There is no publicly available data regarding the kinetics (association and dissociation rate constants) or thermodynamics (enthalpy, entropy, and Gibbs free energy changes) of this compound binding to any chemical or biochemical entity.

Elucidation of Reaction Intermediates and Transition States

No experimental or computational studies have been published that elucidate the specific reaction intermediates or transition states for reactions involving this compound.

For its most fundamental reaction, amide hydrolysis, the mechanism is well-understood to proceed through a high-energy tetrahedral intermediate. youtube.com In an acid-catalyzed pathway, after initial protonation of the carbonyl oxygen, water attacks the carbonyl carbon to form a protonated tetrahedral intermediate [R-C(OH)(O+H2)-NH-Xan]. youtube.com Following proton transfers, the C-N bond cleaves as the better leaving group (9-amino-9H-xanthene) departs. youtube.com The instability of this intermediate and the high energy of the associated transition states account for the general stability of the amide bond. masterorganicchemistry.com

Advanced Applications and Research Frontiers

Applications in Catalysis and Coordination Chemistry

The pyrazinecarboxamide group is a well-established coordinating ligand, capable of forming stable complexes with a range of transition metals. This capacity is central to its potential utility in the field of catalysis.

The N-9H-xanthen-9-yl-2-pyrazinecarboxamide molecule is designed to act as a versatile ligand for metal ions. Spectroscopic studies on related 2-pyrazinecarboxamide compounds confirm their ability to act as bidentate ligands. bendola.com Coordination typically occurs through one of the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the carbonyl group in the carboxamide linker, forming a stable five-membered chelate ring. bendola.comekb.eg The bulky 9-xanthenyl group attached to the amide nitrogen does not directly participate in coordination but exerts significant steric influence, which can affect the geometry of the resulting metal complex, its solubility, and the accessibility of the metal center.

The coordination behavior of pyrazine and its derivatives is well-documented. For instance, pyrazine can act as a bridging ligand in coordination polymers and metal-organic frameworks (MOFs). researchgate.net Similarly, pyrazole (B372694) derivatives are widely used in the design of ligands for metal complexes with tunable properties. researchgate.net The combination of the pyrazine ring and the amide group in this compound provides a robust chelating system for various metal ions, including but not limited to platinum(II), cobalt(II), nickel(II), and copper(II). bendola.comekb.egnih.gov

Table 1: Coordination Characteristics of Related Pyrazine-Based Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Key Findings | Reference |

|---|---|---|---|---|

| 2-Pyrazinecarboxamide (PCA) | Platinum(II) | Bidentate (N, O) | Forms distorted square planar complexes; coordination confirmed by shifts in IR and NMR spectra. | bendola.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (Azomethine N, Pyrazine N) | The ligand coordinates through the azomethine nitrogen and a pyrazine ring nitrogen. | nih.gov |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Silver(I) | Bridging | Forms a metal-organic framework (MOF) structure with the ligand bridging silver(I) centers. | researchgate.net |

Metal complexes derived from this compound have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the complex can be tuned by modifying the xanthene or pyrazine moieties, and the steric bulk of the xanthene group can influence the selectivity of catalytic reactions.

In the realm of heterogeneous catalysis, the ligand is a prime candidate for constructing metal-organic frameworks (MOFs). Iron-based MOFs incorporating pyrazine ligands have been shown to possess excellent catalytic activity in Fenton-like processes for the degradation of organic pollutants. researchgate.net The introduction of pyrazine creates O-Fe-N coordination environments that can lower the activation barrier for generating reactive hydroxyl radicals. researchgate.net By using this compound as a building block, it may be possible to create porous MOFs where the metal nodes act as catalytic centers, stabilized and modified by the ligand's electronic and steric properties. Furthermore, MOFs can serve as platforms for enzyme immobilization, where the framework can protect the enzyme and even boost its activity by providing a high local concentration of metal ion activators. nih.gov

Development as Functional Materials and Supramolecular Architectures

The structural characteristics of this compound make it an attractive component for the development of advanced functional materials, particularly in organic electronics and self-assembled systems.

There is significant interest in developing novel organic materials for electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net Hole-transporting materials (HTMs) are a critical component in many of these devices, and materials featuring a spiro[fluorene-9,9′-xanthene] core are known for their excellent hole-transporting capabilities and stability. mdpi.comresearchgate.net The 9-xanthenyl group in this compound is structurally related to this successful core.

The combination of the electron-donating xanthene moiety with the electron-deficient pyrazine ring creates a donor-acceptor type structure. This architecture is beneficial for charge transport. The xanthene portion can facilitate hole transport, while the pyrazinecarboxamide unit can improve electron blocking and tune the material's energy levels. rsc.org Conjugated polymers containing pyrazine have been successfully used as dopant-free HTMs in perovskite solar cells, achieving high power conversion efficiencies and operational stability. rsc.orgosti.gov Therefore, this compound and its derivatives are promising candidates for use as HTMs or interfacial layers in next-generation optoelectronic devices. mdpi.com

Table 2: Performance of Related Xanthene and Pyrazine-Based Hole-Transporting Materials (HTMs)

| HTM Type | Key Structural Feature | Application | Notable Performance Metric | Reference |

|---|---|---|---|---|

| Polymeric HTM | Pyrazine, Thiophene, Benzodithiophene | Perovskite Solar Cells (PSCs) | Power Conversion Efficiency (PCE) up to 17.5%. | rsc.org |

| Small Molecule HTM | Spiro[fluorene-9,9′-xanthene] | PSCs and Dye-Sensitized Solar Cells | Contributes to PSC efficiency of 19.8%. | mdpi.com |

| Small Molecule HTM | 2,3-Diphenylthieno[3,4-b]pyrazine | Perovskite Solar Cells (PSCs) | High hole mobility of 8.57 × 10⁻⁴ cm² V⁻¹ s⁻¹. | osti.gov |

The directed formation of complex supramolecular structures through self-assembly is a cornerstone of modern materials science. This compound is well-suited for this purpose. The pyrazinecarboxamide unit provides defined coordination sites for linking with metal ions, a common strategy for building MOFs. researchgate.net

The reaction of a pyrazine carboxamide ligand with silver(I) nitrate (B79036) has been shown to produce a metal-organic framework structure. researchgate.net The bidentate nature of the ligand allows it to bridge metal centers, while the non-coordinating part of the ligand (in this case, the bulky xanthene group) projects into the pores of the framework. This can be used to control the framework's porosity, dimensionality, and chemical environment. Such materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.net The interplay of metal-ligand coordination bonds and potential intermolecular interactions (e.g., hydrogen bonding from the amide N-H) can guide the assembly of intricate and functional architectures.

Role as Spectroscopic Probes or Optical Sensors (e.g., Fluorescent Probes, pH sensors)

Xanthene-based dyes, such as fluoresceins and rhodamines, are among the most popular and effective fluorescent probes due to their high brightness, photostability, and modifiable structure. nih.gov The core of this compound is the xanthene heterocycle, which is the basis for its potential as an optical sensor.

The fluorescence of many xanthene derivatives is controlled by an equilibrium between a non-fluorescent, spirocyclic "closed" form and a highly fluorescent, π-conjugated "open" form. nih.gov This switching mechanism can be triggered by external stimuli, such as changes in pH or the binding of a specific analyte. The pyrazinecarboxamide portion of the molecule can act as the recognition unit (receptor). For example, the protonation of a nitrogen atom in the pyrazine ring at low pH, or the coordination of a metal ion, could induce the ring-opening of the xanthene moiety, leading to a "turn-on" fluorescent response.

Researchers have developed numerous xanthene-based probes for detecting metal ions, small molecules, and changes in the cellular environment. magtech.com.cnresearchgate.net For instance, modifying the xanthene platform at the 9-position with different functional groups has been shown to tune the probe's sensitivity and response time. nih.gov Given these precedents, this compound could be engineered as a selective fluorescent sensor for specific metal ions or as a sensitive pH indicator for biological imaging applications. magtech.com.cn

Table 3: Examples of Xanthene-Based Spectroscopic Probes

| Probe Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Spirocyclic Rhodamine | Enzymes / Metal Ions | Spirolactam ring-opening | Switches from colorless/non-fluorescent to colored/fluorescent. | nih.gov |

| Amine-incorporated pseudo xanthene | Hypoxia (via nitroreductase) | Nitro group reduction | Operates in the near-infrared (NIR) region with a fast response. | nih.gov |

| Silicon-substituted xanthene (SiR) | pH, Metal Ions (Zn²⁺, Cu²⁺) | Analyte-induced structural change | Excellent NIR photophysical properties and biocompatibility. | magtech.com.cn |

Contribution to Chemical Biology Tools

Chemical biology tools, such as chemical probes, are essential for the in-vitro exploration of molecular pathways. These small molecules are designed to interact with specific biological targets, allowing researchers to study their function and role in cellular processes. An extensive search of scientific databases and research publications yielded no specific studies where this compound has been developed or utilized as a chemical probe. Consequently, there is no available data on its application for interrogating molecular pathways in vitro. The investigation into its potential as a tool for chemical biology remains an unexplored area of research.

Conclusion and Future Outlook

Summary of Key Academic Contributions and Insights

Direct academic contributions focusing exclusively on N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide are limited. However, the wealth of research on its parent structures provides significant insight into its potential properties and applications.

Pyrazinecarboxamide Derivatives: The pyrazine (B50134) ring, a diazine, is a key heterocyclic motif in medicinal chemistry, most famously represented by the anti-tuberculosis drug pyrazinamide. The carboxamide group enhances the molecule's ability to act as a ligand for metal ions and participate in hydrogen bonding. Research on platinum-pyrazine carboxamide derivatives has highlighted their potential in developing new chemotherapeutics, where the pyrazinecarboxamide acts as a bidentate ligand through its nitrogen and oxygen donor atoms. bendola.com

The conjugation of these two moieties in N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide is hypothesized to create a molecule with a unique combination of properties. The fluorescent xanthene unit could serve as a reporter, while the pyrazinecarboxamide unit could act as a binding site for metals or a director of intermolecular interactions. This synergy could lead to the development of novel chemosensors, electroluminescent materials, or biologically active agents. Studies on similar structures, such as N-(9H-xanthen-9-yl)aminoalkanamides, have explored their potential as DNA intercalators and cytotoxic agents, suggesting that the xanthene amide framework is a promising scaffold for therapeutic design. nih.gov

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | 9H-Xanthene | 2-Pyrazinecarboxamide |

| Molecular Formula | C₁₃H₁₀O nist.gov | C₅H₅N₃O |

| Molecular Weight | 182.22 g/mol nist.gov | 123.12 g/mol |

| Key Structural Feature | Tricyclic dibenzopyran ring nist.gov | Pyrazine ring with an amide substituent |

| Primary Applications | Core for dyes, fluorescent probes, and biologically active molecules researchgate.net | Precursor for pharmaceuticals, ligand in coordination chemistry bendola.com |

Identification of Unexplored Research Avenues and Challenges

The novelty of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide means that a vast landscape of research remains to be explored. The primary challenge is the absence of a standardized synthesis and a full characterization of the compound. Future research should systematically address these gaps.

Key Unexplored Avenues:

Synthesis and Structural Characterization: The foremost task is to develop and optimize a reliable synthetic route. A potential pathway could involve the reaction of 9-amino-9H-xanthene with pyrazine-2-carbonyl chloride. Following synthesis, comprehensive characterization using NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy is essential to confirm the structure. Single-crystal X-ray diffraction would provide definitive proof of structure and invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns. mdpi.comnih.gov

Photophysical Properties: Given the xanthene core, a thorough investigation of the compound's photophysical properties is crucial. This includes determining its absorption and emission spectra in various solvents, measuring its fluorescence quantum yield, and assessing its photostability. d-nb.infonih.gov It would be particularly insightful to understand if intramolecular charge transfer occurs between the electron-rich xanthene and the electron-deficient pyrazine ring, which could lead to interesting solvatochromic effects.

Coordination Chemistry: The pyrazinecarboxamide moiety contains multiple nitrogen and oxygen atoms that could serve as coordination sites for metal ions. bendola.com Exploring its behavior as a ligand with various transition metals (e.g., platinum, rhodium, ruthenium) could lead to new complexes with potential applications in catalysis or medicine. bendola.commdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and global chemical reactivity descriptors. bendola.com This theoretical work would complement experimental findings and provide deeper insight into its electronic structure and potential reactivity.

Table 2: Proposed Research Plan and Expected Outcomes

| Research Area | Methodology | Expected Insights/Data |

| Synthesis | Reaction of xanthene and pyrazine precursors | Optimized reaction conditions, yield, and purity data. |

| Structural Analysis | NMR, Mass Spec, IR, X-ray Crystallography | Unambiguous confirmation of molecular structure, bond lengths, bond angles, and crystal packing information. mdpi.comnih.gov |

| Photophysics | UV-Vis & Fluorescence Spectroscopy | Absorption/emission maxima, Stokes shift, quantum yield, and lifetime data. researchgate.netd-nb.info |

| Coordination Studies | Reaction with metal salts (e.g., PtCl₂, RhCl₃) | Formation of new metal complexes, characterization of binding modes, and electrochemical properties. bendola.com |

| Computational Chemistry | Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energy levels, electrostatic potential maps. bendola.com |

Broader Implications for Fundamental Organic and Materials Chemistry

The systematic study of N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide holds implications that extend beyond the characterization of a single molecule.

For fundamental organic chemistry , it presents an opportunity to study the interplay between two distinct and highly functional heterocyclic systems within one molecule. Understanding how the steric bulk and electronic nature of the xanthenyl group influence the reactivity and binding properties of the pyrazinecarboxamide moiety can provide valuable structure-property relationship data applicable to the design of other complex organic molecules.

In materials chemistry , this compound could serve as a novel building block for advanced functional materials. The combination of a fluorescent core and a hydrogen-bonding, metal-coordinating unit makes it a prime candidate for the development of:

Supramolecular Assemblies: The directional nature of the amide hydrogen bonds could be exploited to construct well-defined supramolecular polymers or networks with emergent properties.

Chemosensors: The pyrazinecarboxamide unit could be tailored to bind specific metal ions, with the binding event being signaled by a change in the fluorescence of the xanthene core, creating a highly sensitive and selective sensor.

Organic Light-Emitting Diodes (OLEDs): The rigid, fluorescent xanthene core is a feature of many emissive materials. By functionalizing it with the pyrazine group, it may be possible to tune the charge transport and emission properties for applications in electronic devices.

In essence, N-(9H-xanthen-9-yl)-2-pyrazinecarboxamide stands as a model system whose exploration could pave the way for new design principles in the fields of molecular recognition, materials science, and medicinal chemistry, demonstrating how the thoughtful combination of established functional motifs can lead to unexplored frontiers in chemical science.

Q & A

Q. What are the established synthetic routes for N-9H-xanthen-9-yl-2-pyrazinecarboxamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a pyrazinecarboxylic acid derivative with a xanthen-9-amine precursor. A common method uses carbodiimide-based coupling agents (e.g., DCC or EDCI) with catalysts like DMAP in anhydrous solvents (e.g., dichloromethane or DMF). Reaction temperatures are maintained at 0–25°C to minimize side reactions, and progress is monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Catalyst | DMAP (0.1–0.2 eq) |

| Solvent | Anhydrous DMF or DCM |

| Reaction Time | 12–24 hours |

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray Crystallography : For crystalline derivatives, SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical issues, requiring repurification or alternative synthetic routes .

Q. What are the fundamental chemical reactions exhibited by this compound?

The compound undergoes:

- Nucleophilic Substitution : At the pyrazine ring with reagents like amines or thiols under basic conditions.

- Oxidation/Reduction : The xanthene core can be oxidized to xanthone derivatives using KMnO or reduced to dihydroxanthenes with NaBH .

- Coordination Chemistry : The pyrazine nitrogen atoms act as ligands for transition metals (e.g., Cu, Fe), forming complexes characterized by UV-Vis and EPR spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in large-scale preparations?

Advanced strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves homogeneity.

- Flow Chemistry : Continuous flow systems enhance reproducibility and scalability.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity without compromising yield . Case Study : A 2024 study achieved 85% yield using flow chemistry with DMAP/EDCI in CPME, compared to 68% in batch mode .

Q. How do structural modifications (e.g., halogenation) impact the compound’s fluorescence properties for biological imaging?

Introducing electron-withdrawing groups (e.g., –Cl, –NO) at the xanthene moiety red-shifts emission wavelengths (λ 450 nm → 520 nm), enhancing Stokes shift for reduced background noise. Conversely, electron-donating groups (e.g., –OCH) increase quantum yield (Φ from 0.3 to 0.6) but reduce photostability. These effects are quantified via fluorimetry and time-resolved spectroscopy .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in reported IC values (e.g., anticancer assays) often arise from:

- Assay Conditions : Variations in cell lines, serum content, or incubation time.

- Solubility Limitations : Use of DMSO >1% can artifactually inhibit cells. Mitigation Strategies :

- Standardize protocols (e.g., CLSI guidelines).

- Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability).

- Validate solubility via dynamic light scattering (DLS) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) or DNA.

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100+ ns.

- QSAR Models : Relate substituent effects (e.g., Hammett σ values) to activity trends . Example : A 2025 study linked pyrazinecarboxamide’s –CF derivatives to enhanced DNA intercalation (ΔTm = +8°C) via groove binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.